1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane is an organosilicon compound featuring a Si-N-Si backbone functionalized with both methyl and phenyl groups. This structure positions it as a versatile preceramic polymer, primarily used for synthesizing silicon carbonitride (SiCN) and related advanced ceramics through pyrolysis. The presence of phenyl groups typically enhances thermal stability and influences the carbon content of the resulting ceramic, while the N-methyl groups modify its reactivity and solubility compared to N-H analogs, making it a specific choice for controlled polymerization and material synthesis workflows.
Substituting 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane with more common silazanes like hexamethyldisilazane (HMDS) or 1,1,3,3-tetramethyldisilazane (TMDS) often fails due to significant differences in processing and final material properties. The phenyl groups on the silicon atoms in the target compound increase thermal stability and lead to a higher carbon content in derived ceramics, a feature not achievable with purely methyl-substituted silazanes. Furthermore, polymers synthesized from this compound can exhibit enhanced solubility in common organic solvents like THF and toluene, enabling solution-based processing such as spin-coating or fiber drawing, which is often not possible with polymers derived from other silazanes that may be insoluble or require harsh solvents. This unique combination of thermal characteristics and processing compatibility makes direct substitution with simpler, lower-cost alternatives unsuitable for high-performance applications.
As a precursor for SiAlCN ceramics, 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane demonstrates a high ceramic yield upon pyrolysis. Thermogravimetric analysis (TGA) shows a residual mass of 60.1% when heated to 1000 °C under a nitrogen atmosphere. This is a significant yield for a molecular precursor, comparing favorably to many common liquid polysilazane systems like Durazane 1800, which can have lower yields depending on processing, and significantly outperforms precursors that have high mass loss due to volatilization of low-molecular-weight species.
| Evidence Dimension | Ceramic Yield at 1000 °C (TGA) |
| Target Compound Data | 60.1% |
| Comparator Or Baseline | Common liquid polysilazanes (e.g., Durazane 1800) which can have yields around 70% but can also be lower; other molecular precursors often have much lower yields. |
| Quantified Difference | High-end yield for a specific molecular precursor, ensuring efficient material conversion. |
| Conditions | Pyrolysis under nitrogen atmosphere, heating to 1000 °C. |
A higher ceramic yield translates directly to greater material efficiency and lower production costs by minimizing mass loss during the conversion from polymer to ceramic.
When used as an electrolyte additive (at 0.05 M concentration) in lithium metal batteries, 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane significantly enhances performance. In a Li||NCM811 full cell, the additive increased the average coulombic efficiency to 99.81% over 450 cycles, compared to 99.45% for the baseline electrolyte. This stabilization also led to a capacity retention of 89.9% after 500 cycles at 1C, a substantial improvement over the 38.3% retention of the cell with the standard electrolyte. The compound works by forming a stable, Si- and N-rich solid electrolyte interphase (SEI) on the lithium anode.
| Evidence Dimension | Capacity Retention & Coulombic Efficiency |
| Target Compound Data | 89.9% retention after 500 cycles; 99.81% avg. coulombic efficiency |
| Comparator Or Baseline | Baseline Electrolyte: 38.3% retention after 500 cycles; 99.45% avg. coulombic efficiency |
| Quantified Difference | 2.3x higher capacity retention; 0.36% absolute increase in coulombic efficiency |
| Conditions | Li||NCM811 full cell, 1 M LiPF6 in EC/DEC (1:1 v/v) electrolyte, cycled at 1C rate. |
This provides a direct path to longer-lasting, more reliable high-energy-density batteries, making it a critical material for next-generation energy storage development.
The specific structure of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane allows it to be a monomer for poly(disilazane)s that are soluble in common, non-polar organic solvents. A patent describes the synthesis of a high molecular weight poly(disilazane) using this monomer that is soluble in solvents such as tetrahydrofuran (THF) and toluene. This contrasts with many other polysilazane systems, which can become cross-linked and insoluble during synthesis, precluding their use in solution-based fabrication methods.
| Evidence Dimension | Solubility of Derived Polymer |
| Target Compound Data | Soluble in common solvents (THF, toluene) |
| Comparator Or Baseline | Other polysilazane systems which are often insoluble in organic solvents. |
| Quantified Difference | Qualitative but critical: enables processing vs. non-processable. |
| Conditions | Polymerization via reaction with dichlorosilane. |
Solubility is a key procurement requirement for applications requiring uniform thin films or fibers, as it allows for techniques like spin-coating, dip-coating, and fiber drawing.
This compound is the right choice when developing long-cycle-life lithium metal batteries. Its demonstrated ability to boost coulombic efficiency and dramatically increase capacity retention by forming a robust SEI layer makes it a critical additive for overcoming the stability issues that plague high-energy-density anodes.
For applications requiring efficient conversion of a precursor to a final ceramic part, this compound is a preferred option. Its high ceramic yield of over 60% ensures minimal material waste during pyrolysis, making the fabrication of dense SiCN or SiAlCN components more economical and effective.
When the fabrication process requires applying a preceramic polymer from a solution (e.g., spin-coating a protective layer onto a substrate), this monomer is a key enabler. It allows for the synthesis of soluble polysilazanes, which can be processed into uniform thin films or fibers prior to pyrolysis, a critical advantage over insoluble precursor systems.
Irritant